2-(6-Methylpyrimidin-4-yl)propan-1-amine
Description
Properties
CAS No. |
1495450-03-7 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(6-methylpyrimidin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6(4-9)8-3-7(2)10-5-11-8/h3,5-6H,4,9H2,1-2H3 |
InChI Key |
PBAVDVNGVIHOJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=N1)C(C)CN |
Canonical SMILES |
CC1=CC(=NC=N1)C(C)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-(6-Methylpyrimidin-4-yl)propan-1-amine with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Substituent Position and Electronic Effects
- Position 2 vs. Position 4/6 Substitution : The target compound’s propan-1-amine at position 2 contrasts with 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, where substituents at positions 4 and 6 introduce steric bulk and alter electron density. Position 2 amines are often critical for hydrogen-bonding interactions in drug-receptor binding .
- Electron-Withdrawing Groups : Compounds like 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) exhibit reduced basicity due to the electron-withdrawing CF₃ group, whereas the 6-methyl group in the target compound may enhance π-π stacking in hydrophobic environments .
Preparation Methods
Reaction Conditions and Catalysts
| Step | Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield Range | Notes |
|---|---|---|---|---|---|---|
| 1 | Suzuki Coupling | Pd(PPh3)2Cl2, Na2CO3 | Acetonitrile/Water (1:1) | ~78 °C | ~74% | N2 atmosphere, mild conditions |
| 2 | Buchwald-Hartwig Amination | Pd(PPh3)2Cl2, xantphos, NaOtBu | Toluene | Reflux (~110 °C) | 27% - 82% | N2 atmosphere, ligand-dependent yields |
| 3 | Direct Alkylation | K2CO3 | DMF | ~130 °C | Moderate (35%-43%) | Requires chromatographic purification |
| 4 | Reductive Amination | Reducing agents (e.g., LiAlH4, NaBH3CN) | Various | Mild to moderate | Variable | Dependent on ketone intermediate |
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Suzuki Coupling | 4-Chloro-6-methylpyrimidin-2-amine | Pd(PPh3)2Cl2, Na2CO3 | Acetonitrile/H2O, 78 °C, N2 | ~74 | Mild conditions, good selectivity | Requires boronic acid derivative |
| Buchwald-Hartwig Amination | Halogenated pyrimidine derivatives | Pd(PPh3)2Cl2, xantphos, NaOtBu | Reflux in toluene, N2 atmosphere | 27-82 | High versatility, good yields | Sensitive to ligand choice |
| Direct Alkylation | Aminopyrimidine | Alkyl halide, K2CO3 | DMF, 130 °C | 35-43 | Simple reagents | Moderate yields, purification needed |
| Reductive Amination | Pyrimidinyl ketone | Reducing agents (LiAlH4, NaBH3CN) | Mild to moderate temperatures | Variable | Direct amine introduction | Requires careful handling of reagents |
Q & A
Q. What are the common synthetic routes for 2-(6-Methylpyrimidin-4-yl)propan-1-amine, and how can reaction conditions be optimized?
A widely used method involves condensation reactions between pyrimidine derivatives and propan-1-amine precursors. For example, guanidine nitrate and lithium hydroxide in ethanol under reflux can facilitate cyclization and amine functionalization, as demonstrated in analogous pyrimidine syntheses . Optimization may involve adjusting solvent polarity (e.g., ethanol/water mixtures), temperature control (reflux at 80–100°C), and stoichiometric ratios of reagents to minimize byproducts. Column chromatography with silica gel (ethyl acetate/petroleum ether) is effective for purification .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing pyrimidine ring protons (δ 6.5–8.5 ppm) and amine groups.
- X-ray Crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, the crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine revealed a planar pyrimidine ring with hydrogen-bonding networks .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?
Contradictions often arise from variations in substituent positions or assay conditions. A systematic approach includes:
- Comparative Analysis: Tabulate structural features (e.g., secondary vs. primary amines, substituent electronegativity) against bioactivity data. For instance, antimicrobial activity in 3-(6-Methylpyridin-3-yl)propan-1-amine analogs correlates with electron-withdrawing substituents .
- Dose-Response Studies: Test compounds across multiple concentrations to identify optimal efficacy thresholds.
- Enzyme-Specific Assays: Use isoform-selective assays (e.g., nitric oxide synthase isoforms) to clarify mechanistic differences .
Q. What computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, model electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. These methods are validated against experimental data (e.g., NMR chemical shifts) to refine accuracy . Software like Gaussian or ORCA can simulate reaction pathways, such as amine protonation or ring functionalization.
Q. How can researchers design experiments to study the compound’s interactions with enzymes or receptors?
- Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., , , ) between the compound and target proteins.
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS).
- Molecular Docking: Use tools like AutoDock Vina to predict binding poses in enzyme active sites (e.g., nitric oxide synthase), guided by crystallographic data .
Data Analysis and Mechanistic Studies
Q. What strategies validate the compound’s role in modulating microbial resistance pathways?
- Transcriptomic Profiling: RNA sequencing of treated microbial cultures identifies upregulated/downregulated genes (e.g., efflux pumps, biofilm formation genes).
- Minimum Inhibitory Concentration (MIC) Assays: Compare MIC values across bacterial strains with varying resistance mechanisms .
- Synergy Studies: Test combinations with known antibiotics (e.g., β-lactams) to assess additive or synergistic effects.
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- LogP Calculations: Predict lipophilicity using software like ChemAxon. Higher logP values correlate with enhanced membrane permeability.
- Metabolic Stability Assays: Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., amine oxidation).
- Proteolytic Stability Tests: Evaluate susceptibility to peptidases in simulated gastric fluid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
